Differential Genotoxicity: cis-1,2-DCE Induces Unscheduled DNA Synthesis, trans Isomer Does Not
In rat hepatocyte assays, cis-1,2-dichloroethylene (c-DCE) consistently induces unscheduled DNA synthesis (UDS), a hallmark of genotoxic stress and DNA repair activity, whereas the trans isomer (t-DCE) does not elicit this response under identical experimental conditions [1]. This indicates a fundamental difference in the metabolic activation and subsequent DNA-damaging potential of the two isomers, with c-DCE being uniquely activated to a reactive intermediate.
| Evidence Dimension | Induction of Unscheduled DNA Synthesis (UDS) |
|---|---|
| Target Compound Data | Positive (induces UDS) |
| Comparator Or Baseline | trans-1,2-Dichloroethylene (CAS 156-60-5) |
| Quantified Difference | Qualitative difference: cis isomer is positive; trans isomer is negative. |
| Conditions | In vitro assay using rat hepatocyte suspensions. |
Why This Matters
For toxicological risk assessment and in studies of metabolic activation, the specific use of cis-1,2-DCE is non-negotiable, as the trans isomer will not replicate its genotoxic profile, leading to false-negative results in screening assays.
- [1] Costa, A. K., & Ivanetich, K. M. (1984). Chlorinated ethylenes: their metabolism and effect on DNA repair in rat hepatocytes. Carcinogenesis, 5(12), 1629-1636. View Source
